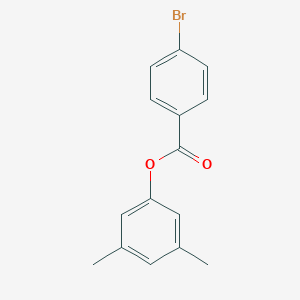

3,5-Dimethylphenyl 4-bromobenzoate

Description

3,5-Dimethylphenyl 4-bromobenzoate is an aromatic ester featuring a 4-bromobenzoate backbone substituted with 3,5-dimethylphenyl groups. The compound’s bromine and methyl substituents influence its electronic properties, lipophilicity, and intermolecular interactions, making it a subject of interest in structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17g/mol |

IUPAC Name |

(3,5-dimethylphenyl) 4-bromobenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-10-7-11(2)9-14(8-10)18-15(17)12-3-5-13(16)6-4-12/h3-9H,1-2H3 |

InChI Key |

ICAGJSVMSUBEKL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key Compounds:

- 3,5-Dichlorophenyl 4-methylbenzoate ()

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ()

- 4-Bromophenyl benzoate derivatives ()

Observations:

Dihedral Angles :

- The dihedral angle between the benzene and benzoyl rings in 3,5-dichlorophenyl 4-methylbenzoate is 48.81° . This is comparable to other halogenated benzoates (e.g., 2,6-dichlorophenyl 4-methylbenzoate), suggesting that bulky substituents (Br, Cl, CH₃) induce similar steric hindrance.

- In contrast, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a distinct crystal packing with two molecules per asymmetric unit , unlike analogs with single substituents (e.g., 3-CH₃ or 3-Cl derivatives) .

Substituent Effects on Crystal Parameters :

- Electron-withdrawing groups (e.g., Cl, Br) reduce symmetry and increase lattice constants, while methyl groups enhance lipophilicity and alter intermolecular interactions .

Table 1: Structural Parameters of Selected Compounds

Key Compounds:

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ()

- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide ()

Observations:

Photosynthesis-Inhibiting Activity :

- The 3,5-dimethylphenyl group in hydroxynaphthalene carboxamides exhibits strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to 3,5-difluorophenyl analogs. Both substituents enhance lipophilicity and electron-withdrawing effects, critical for binding to photosystem II .

- Positional Isomerism : 3,5-Disubstituted derivatives (e.g., 3,5-dimethylphenyl) outperform 2,5-disubstituted analogs (e.g., 2,5-dimethylphenyl), highlighting the importance of meta-substitution for optimal activity .

Key Compounds:

Observations:

Hydroxide Conductivity in Membranes :

- PAES polymers with 3,5-dimethylphenyl pendants achieve hydroxide conductivity of 39.9–49.8 mS cm⁻¹ at 80°C, attributed to dense benzyl-type quaternary ammonium groups enhancing ion transport .

- Crosslinked derivatives (e.g., CQPAES(1/4)) show improved stability and reduced swelling compared to linear analogs .

Organic Light-Emitting Diodes (OLEDs) :

- The PXZ-Mes3B emitter (containing 3,5-dimethylphenyl groups) achieves a device external quantum efficiency (EQE) of 22.8% , outperforming carbazole-based analogs. The dimethylphenyl groups likely improve charge balance and reduce aggregation-induced quenching .

Table 3: Material Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.